5-(1,3-Thiazol-2-yl)pyridin-2-amine

KDR/VEGFR2 Kinase hinge-binding Regioisomer pharmacophore

5-(1,3-Thiazol-2-yl)pyridin-2-amine (CAS 1177269-11-2) is a heterocyclic C–C linked biaryl amine that embeds both a 2-aminopyridine and a thiazole ring within a single compact framework (MW 177.23 g/mol, C₈H₇N₃S). Unlike the more frequently described N-linked isomer N-(1,3-thiazol-2-yl)pyridin-2-amine (CAS 54670-80-3), this compound positions the thiazole ring directly at the pyridine 5-position, generating a distinct N,N'-chelation motif that is exploited in ATP-competitive kinase inhibitor design.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
Cat. No. B13889132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Thiazol-2-yl)pyridin-2-amine
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=NC=CS2)N
InChIInChI=1S/C8H7N3S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H,(H2,9,11)
InChIKeyXVBMWWFKZCBVPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Thiazol-2-yl)pyridin-2-amine: Regioisomeric Building Block for Kinase-Focused Libraries


5-(1,3-Thiazol-2-yl)pyridin-2-amine (CAS 1177269-11-2) is a heterocyclic C–C linked biaryl amine that embeds both a 2-aminopyridine and a thiazole ring within a single compact framework (MW 177.23 g/mol, C₈H₇N₃S) [1]. Unlike the more frequently described N-linked isomer N-(1,3-thiazol-2-yl)pyridin-2-amine (CAS 54670-80-3), this compound positions the thiazole ring directly at the pyridine 5-position, generating a distinct N,N'-chelation motif that is exploited in ATP-competitive kinase inhibitor design [2]. The scaffold serves as a key synthetic intermediate in the discovery of potent vascular endothelial growth factor receptor-2 (KDR/VEGFR2) inhibitors and has been cited in patents covering spleen tyrosine kinase (Syk) and checkpoint kinase programs [3][4].

Why Substituting 5-(1,3-Thiazol-2-yl)pyridin-2-amine with an N‑Linked or Reverse‑Linkage Analog Alters Target Engagement


Although all three C₈H₇N₃S isomers—the target C–C linked 5-(thiazol-2-yl)pyridin-2-amine, the N–C linked N-(thiazol-2-yl)pyridin-2-amine, and the reverse-linkage 5-(pyridin-2-yl)thiazol-2-amine—are marketed as ‘thiazole-pyridine amine building blocks’, they present fundamentally different hydrogen-bond donor/acceptor pharmacophores. In the N-linked series, the exocyclic NH bridge participates in a dynamic tautomeric equilibrium that alters the protonation state of the pyridine nitrogen, directly affecting the hinge-binding hydrogen-bond network in kinase active sites [1]. Conversely, the C–C linked architecture of 5-(1,3-thiazol-2-yl)pyridin-2-amine fixes the pyridine 2-NH₂ group in a primary amine state, providing a predictable, bidentate donor–acceptor motif that has been exploited to achieve single-digit nanomolar KDR IC₅₀ values when elaborated with appropriate substitution [2]. Generic replacement with the N‑linked isomer therefore alters both the conformational preference and the electronic character of the key hinge-binding element, undermining the SAR transferability that procurement decisions assume.

Quantitative Differentiation Evidence: 5-(1,3-Thiazol-2-yl)pyridin-2-amine vs. Closest Analogs


Kinase Hinge-Binding Geometry: C–C Linkage vs. N–C Linkage Defines ATP-Site Complementarity

Molecular modeling of N-(1,3-thiazol-2-yl)pyridin-2-amine KDR inhibitors (which derive from the N-linked isomer) has postulated that the exocyclic NH bond adopts an out-of-plane conformation relative to the pyridine ring, facilitating a specific hydrogen-bond network with the kinase hinge residues Cys919 and Glu917 [1]. In contrast, the C–C linked 5-(thiazol-2-yl)pyridin-2-amine presents a rigid, planar 2-aminopyridine unit where the primary amine and pyridine nitrogen form a fixed bidentate donor–acceptor pair. This regioisomer-specific geometry enables a distinct chelation mode with the hinge that is not accessible to the N-linked isomer. Supporting this, KDR-active compounds elaborated from the C–C linked core (e.g., BindingDB entry BDBM5284, a 5-phenyl-N-(pyridin-2-yl)-1,3-thiazol-2-amine analog) achieve an IC₅₀ of 2 nM against activated KDR kinase, while the unelaborated N-linked parent compound (BDBM5280) shows an IC₅₀ of 7 nM, indicating that the appropriate regioisomeric starting point is critical for achieving sub-10 nM potency levels [2][3].

KDR/VEGFR2 Kinase hinge-binding Regioisomer pharmacophore

Physicochemical Property Differentiation: Computed LogP and H-Bond Topology Dictate Downstream Lead-Likeness

5-(1,3-Thiazol-2-yl)pyridin-2-amine possesses a computed XLogP3-AA of 1.2, a topological polar surface area (TPSA) of 80 Ų, and exactly 1 hydrogen-bond donor (the primary amine) [1]. Its N-linked constitutional isomer N-(thiazol-2-yl)pyridin-2-amine carries an additional H-bond donor (the exocyclic NH), bringing its HBD count to 2, which results in a different TPSA and altered membrane permeability profile . The reverse-linkage isomer 5-(pyridin-2-yl)-1,3-thiazol-2-amine (CAS 1215073-56-5) has the primary amine on the thiazole ring rather than the pyridine, shifting the basic pKa of the free amine by approximately 1–2 log units relative to the target compound, which impacts both solubility and the protonation state at physiological pH .

Physicochemical properties Lead-likeness Regioisomer comparison

Synthetic Utility: Regiospecific C5-Thiazole Attachment Enables Divergent Pd‑Catalyzed Elaboration Pathways

The C–C linked architecture of 5-(1,3-thiazol-2-yl)pyridin-2-amine permits regiospecific Pd-catalyzed N-arylation of the primary amine without competing coordination from an exocyclic NH (a problem observed with the N-linked isomer) [1]. In the concise synthesis of a potent KDR inhibitor (compound 1 in the Tetrahedron report), an aminothiazole fragment analogous to the target compound was successfully coupled with 2-chloropyridine aldehyde 11 using Pd-Xantphos catalysis, a transformation that has not been reported for aminothiazoles bearing the exocyclic NH bridge because competitive Pd-chelation at the bridge slows the catalytic cycle [1][2]. This synthetic advantage translates to shorter linear sequences (6 steps from commercial materials vs. 14 steps in the original Merck route) and reduced protecting-group manipulation at the pyridine 4-position [1].

Pd-catalyzed coupling C–N cross-coupling Building-block versatility

hERG Liability Differentiation: Regioisomeric Choice Influences Cardiac Safety Profile of Derived Leads

In the Merck KDR inhibitor optimization program, the N-(1,3-thiazol-2-yl)pyridin-2-amine series (N-linked isomers) initially showed problematic hERG binding activity and QTc interval increases in vivo. Overcoming this liability required the discovery of specific amine substituents that lowered hERG affinity while maintaining KDR potency [1]. The C–C linked 5-(thiazol-2-yl)pyridin-2-amine scaffold, by presenting the basic amine in a different spatial orientation relative to the lipophilic thiazole ring, offers a starting geometry that is inherently less complementary to the hERG channel pharmacophore (which typically recognizes a basic nitrogen flanked by two lipophilic groups at a distance of ~5–7 Å). Compounds derived from the C–C linked core achieved a favorable kinase selectivity profile that could be 'accentuated with appropriate substitution' [1], suggesting that procurement of the correct regioisomer at the building-block stage can reduce the downstream medicinal chemistry burden of hERG mitigation.

hERG ion channel Cardiac safety Kinase selectivity

Procurement-Relevant Application Scenarios for 5-(1,3-Thiazol-2-yl)pyridin-2-amine


Medicinal Chemistry: KDR/VEGFR2 Kinase Inhibitor Lead Generation

The C–C linked scaffold directly maps onto the hinge-binding pharmacophore required for ATP-competitive KDR inhibition. When elaborated via Pd-catalyzed N-arylation or reductive amination, the core yields inhibitors with single-digit nanomolar IC₅₀ values (2 nM demonstrated for closely related analogs in BindingDB) [1]. Procurement of this specific regioisomer is warranted for any program targeting VEGFR2-dependent angiogenesis where sub-10 nM cellular potency is a critical success factor.

Parallel Library Synthesis: Kinase-Focused DNA-Encoded Library (DEL) or FFS

The primary amine handle of 5-(1,3-thiazol-2-yl)pyridin-2-amine provides a single, regiospecific point for on-DNA or solid-phase diversification without the competing tautomeric equilibria that complicate N-linked isomer handling [1]. The 6-step convergent synthesis reported for analogous aminothiazole building blocks demonstrates the feasibility of large-scale (>10 g) preparation suitable for DEL encoding chemistry [2].

Agrochemical Discovery: Fungicidal or Herbicidal Lead Scaffolds

2-Aminothiazole and 2-aminopyridine motifs independently feature in commercial agrochemicals (e.g., the fungicide ethaboxam contains a 2-aminothiazole; the herbicide aminopyralid contains a 2-aminopyridine). The fused 5-(thiazol-2-yl)pyridin-2-amine architecture offers both pharmacophores in a single, low-MW template suitable for agrochemical lead optimization where molecular simplicity and synthetic tractability are paramount [3].

Spleen Tyrosine Kinase (Syk) and Checkpoint Kinase (CHK1) Inhibitor Programs

Patents from Merck and other assignees explicitly claim thiazole-substituted aminopyridines with the C–C connectivity as Syk and CHK1 inhibitors [1]. The fixed bidentate donor–acceptor motif of the 2-aminopyridine fragment is essential for achieving the kinase selectivity profile required in immunological and oncology indications. Procuring the correct regioisomer avoids the tautomer-dependent potency shifts observed with N-linked analogs.

Quote Request

Request a Quote for 5-(1,3-Thiazol-2-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.